molecular formula C14H11NO3 B2901733 (3-Phenoxyphenyl)-2-nitroethene CAS No. 936343-29-2

(3-Phenoxyphenyl)-2-nitroethene

Cat. No.: B2901733
CAS No.: 936343-29-2
M. Wt: 241.246
InChI Key: HCABRSGOYONOEJ-MDZDMXLPSA-N
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Description

(3-Phenoxyphenyl)-2-nitroethene is a nitroalkene derivative characterized by a phenoxyphenyl substituent attached to a nitroethene backbone. Its structure combines electron-withdrawing (nitro group) and electron-donating (phenoxy group) moieties, making it a versatile intermediate in organic synthesis. It has been utilized as a starting material in multicomponent reactions, particularly for synthesizing heterocyclic compounds like pyrazoles and chromones .

Properties

IUPAC Name

1-[(E)-2-nitroethenyl]-3-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCABRSGOYONOEJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxyphenyl)-2-nitroethene typically involves the reaction of 3-phenoxybenzaldehyde with nitromethane under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3-phenoxybenzaldehyde reacts with the nitromethane to form the nitroethenyl group. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxyphenyl)-2-nitroethene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group may be further oxidized to form nitroso or other higher oxidation state compounds.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products Formed

    Reduction: 1-[(E)-2-aminoethenyl]-3-phenoxybenzene.

    Oxidation: Various nitroso or nitro derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

(3-Phenoxyphenyl)-2-nitroethene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)-2-nitroethene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Fluorine in 4-Fluoro-β-nitrostyrene enhances electrophilicity at the β-position, making it a superior Michael acceptor in pharmaceutical syntheses . Thienyl groups (as in 1-(2-Thienyl)-2-nitroethene) impart aromatic heterocyclic character, altering solubility and electronic properties compared to purely phenyl-based analogs .

Reactivity in Organic Reactions

  • Cyclocondensation Reactions: 1,1-Bis(methylsulfonyl)-2-nitroethene undergoes efficient (3 + 2)-cyclocondensation due to the electron-withdrawing sulfonyl groups, enabling high-yield pyrazole formation . In contrast, this compound may require harsher conditions due to steric hindrance.
  • Michael Addition: 4-Fluoro-β-nitrostyrene’s high reactivity as a Michael acceptor is attributed to its electron-deficient β-carbon, a feature less pronounced in this compound due to the electron-donating phenoxy group .

Biological Activity

(3-Phenoxyphenyl)-2-nitroethene is a nitro compound that has garnered interest due to its diverse biological activities. Nitro compounds, in general, are known for their pharmacological properties, which include antimicrobial, anti-inflammatory, and antitumor effects. This article will explore the biological activity of this compound, supported by case studies and research findings.

General Properties of Nitro Compounds

Nitro compounds are characterized by the presence of one or more nitro groups (NO2-NO_2), which significantly influence their chemical behavior and biological activity. The nitro group can act as both a pharmacophore and a toxicophore, affecting the pharmacokinetics and mechanisms of action of these compounds. The reduction of the nitro group to an amine can lead to various biological effects, including interactions with nucleophilic sites on proteins, resulting in enzyme inhibition and cellular damage .

Antimicrobial Activity

Nitro compounds have been extensively studied for their antimicrobial properties. This compound may exhibit similar activities, as many nitro derivatives are effective against a range of pathogens. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA and induce cell death. For instance, metronidazole and other nitro derivatives have shown efficacy against bacteria such as H. pylori and M. tuberculosis due to this mechanism .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundTarget PathogenMechanism of Action
MetronidazoleH. pyloriDNA binding via reduced nitro intermediates
ChloramphenicolP. aeruginosaProtein synthesis inhibition
This compoundTBDTBD

Anti-Inflammatory Activity

Research indicates that some nitro compounds possess anti-inflammatory properties by inhibiting enzymes such as iNOS and COX-2. These interactions can modulate inflammatory pathways and reduce cytokine production. For example, certain nitro fatty acids have been shown to react with proteins involved in inflammation, altering their function .

Case Study: Nitro Fatty Acids
A study on nitrated fatty acids demonstrated their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-1β, highlighting the potential for nitro compounds in treating inflammatory diseases .

Antitumor Activity

Nitro compounds are also being investigated for their antitumor potential. The presence of a nitro group can enhance the reactivity of certain heterocycles under hypoxic conditions typical in tumor environments. This characteristic makes them suitable candidates for developing hypoxia-activated prodrugs .

Table 2: Antitumor Activity of Selected Nitro Compounds

CompoundCancer TypeMechanism of Action
NitrobenzamideVarious cancersHypoxia activation
This compoundTBDTBD

The biological activity of this compound is likely mediated through several mechanisms:

  • Reduction Reactions : The nitro group undergoes enzymatic reduction to form reactive intermediates that can interact with cellular macromolecules.
  • Enzyme Inhibition : By binding to active sites on enzymes, these compounds can inhibit critical pathways involved in microbial growth or inflammation.
  • DNA Interaction : Reduced forms may covalently bind to DNA, leading to mutagenic effects that can be exploited in cancer therapy.

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